
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a benzoxazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 2-methylphenylamine with 6,8-dibromo-2-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride under reflux conditions. The resulting intermediate is then cyclized to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and minimize the use of hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amines.
Cyclization Reactions: The benzoxazinone core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzoxazinones, quinazolinone derivatives, and fused ring systems .
Aplicaciones Científicas De Investigación
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
- 8-Bromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
Uniqueness
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound also exhibits a broader spectrum of biological activities compared to its mono-brominated counterparts .
Propiedades
Número CAS |
89632-74-6 |
|---|---|
Fórmula molecular |
C15H9Br2NO2 |
Peso molecular |
395.04 g/mol |
Nombre IUPAC |
6,8-dibromo-2-(2-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H9Br2NO2/c1-8-4-2-3-5-10(8)14-18-13-11(15(19)20-14)6-9(16)7-12(13)17/h2-7H,1H3 |
Clave InChI |
PMBWMJPVEVFDBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3Br)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
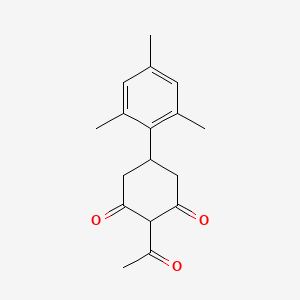
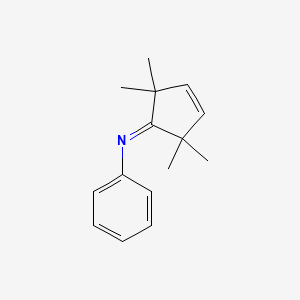
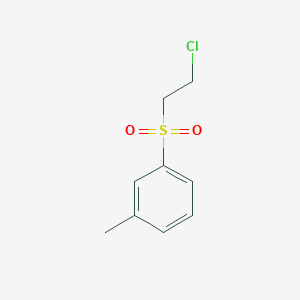
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

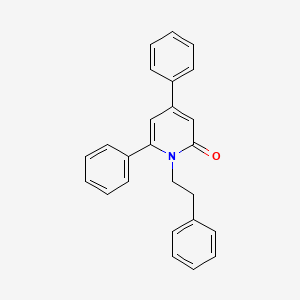


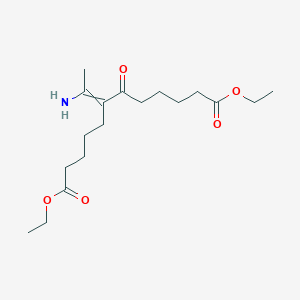
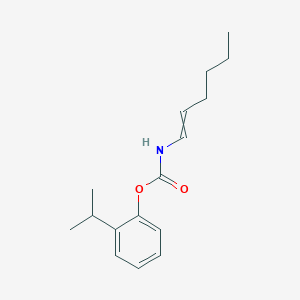

![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
